Atrial-Selective Prolongation of Action Potential Duration and Refractory Period by NIP 142 in Guinea Pig Myocardium
In isolated guinea pig myocardium, NIP 142 (10 and 100 µM) concentration-dependently prolonged the refractory period and action potential duration (APD) in the atrium, but had no significant effect on the ventricle [1]. In contrast, the classical class III antiarrhythmic agent E-4031 and the potassium channel blocker 4-aminopyridine prolonged APD in both left atrium and right ventricle [2]. This demonstrates NIP 142's superior atrial specificity, a key safety advantage for reducing the risk of ventricular proarrhythmia [3].
| Evidence Dimension | Tissue-specific action potential duration (APD) prolongation |
|---|---|
| Target Compound Data | Significant APD and ERP prolongation in the atrium only. |
| Comparator Or Baseline | E-4031: Significant APD prolongation in both left atrium and right ventricle. 4-aminopyridine: Significant APD prolongation in both left atrium and right ventricle. |
| Quantified Difference | NIP 142 exhibits exclusive atrial activity, while comparators show non-selective atrial and ventricular effects. |
| Conditions | Isolated guinea pig myocardium; NIP 142 at 10 and 100 µM; E-4031 and 4-aminopyridine tested in same tissue preparation [2]. |
Why This Matters
This atrial selectivity is critical for procurement decisions in AF research, as it directly addresses the major clinical limitation of existing drugs—ventricular proarrhythmia—by demonstrating a mechanism that avoids prolonging ventricular repolarization.
- [1] Matsuda T, Takeda K, Ito M, et al. Atria selective prolongation by NIP-142, an antiarrhythmic agent, of refractory period and action potential duration in guinea pig myocardium. J Pharmacol Sci. 2005;98(1):33-40. View Source
- [2] Matsuda T, Takeda K, Ito M, et al. Atria selective prolongation by NIP-142, an antiarrhythmic agent, of refractory period and action potential duration in guinea pig myocardium. J Pharmacol Sci. 2005;98(1):33-40. View Source
- [3] Tanaka H, Hashimoto N. A multiple ion channel blocker, NIP-142, for the treatment of atrial fibrillation. Cardiovasc Drug Rev. 2007;25(4):342-356. View Source
